N-(2-(4-fluorophenoxy)ethyl)-2-(naphthalen-1-yl)acetamide
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Overview
Description
N-(2-(4-fluorophenoxy)ethyl)-2-(naphthalen-1-yl)acetamide is a synthetic organic compound that features a naphthalene ring, a fluorophenoxy group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-fluorophenoxy)ethyl)-2-(naphthalen-1-yl)acetamide typically involves the following steps:
Formation of the fluorophenoxyethyl intermediate: This can be achieved by reacting 4-fluorophenol with an appropriate ethylating agent under basic conditions.
Coupling with naphthalene derivative: The intermediate is then coupled with a naphthalene derivative, such as 1-naphthylacetic acid, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Amidation: The final step involves the formation of the acetamide bond, which can be achieved by reacting the coupled product with an amine source under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The fluorophenoxy group may participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Strong nucleophiles like sodium methoxide or sodium hydride in polar aprotic solvents.
Major Products
Oxidation: Naphthoquinones and other oxidized derivatives.
Reduction: Amines and reduced acetamide derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
N-(2-(4-fluorophenoxy)ethyl)-2-(naphthalen-1-yl)acetamide may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its structural features.
Industry: Use in the development of new materials or as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-chlorophenoxy)ethyl)-2-(naphthalen-1-yl)acetamide
- N-(2-(4-bromophenoxy)ethyl)-2-(naphthalen-1-yl)acetamide
- N-(2-(4-methylphenoxy)ethyl)-2-(naphthalen-1-yl)acetamide
Uniqueness
The presence of the fluorine atom in N-(2-(4-fluorophenoxy)ethyl)-2-(naphthalen-1-yl)acetamide may confer unique properties such as increased metabolic stability, altered electronic properties, and potential for specific interactions with biological targets compared to its analogs with different substituents.
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO2/c21-17-8-10-18(11-9-17)24-13-12-22-20(23)14-16-6-3-5-15-4-1-2-7-19(15)16/h1-11H,12-14H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHMDDQKGLMALS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCOC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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